Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Brand Name: Vulcanchem
CAS No.: 658689-29-3
VCID: VC3792887
InChI: InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)11-12-4-3-5-13(10-12)14(17)18-2/h3-5,10H,6-9,11H2,1-2H3
SMILES: CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

CAS No.: 658689-29-3

Cat. No.: VC3792887

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate - 658689-29-3

Specification

CAS No. 658689-29-3
Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Standard InChI InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)11-12-4-3-5-13(10-12)14(17)18-2/h3-5,10H,6-9,11H2,1-2H3
Standard InChI Key XXFWNVBCLRIKNP-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC
Canonical SMILES CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is systematically named according to IUPAC guidelines as methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate. Key identifiers include:

PropertyValueSource
CAS Registry Number658689-29-3
Molecular FormulaC14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight248.32 g/mol
SMILES NotationCN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC
InChIKeyXXFWNVBCLRIKNP-UHFFFAOYSA-N

The compound’s structure combines a lipophilic benzoate ester with a polar 4-methylpiperazine group, enabling interactions with both hydrophobic and hydrophilic biological targets.

Physicochemical Properties

Predicted physicochemical properties provide insight into its behavior under various conditions:

PropertyPredicted ValueMethod/Source
Boiling Point352.7 ± 32.0 °CQSPR
Density1.104 ± 0.06 g/cm³QSPR
pKa7.56 ± 0.10QSPR
SolubilityModerate in polar solventsEstimated

The moderately basic pKa (7.56) reflects the protonation potential of the piperazine nitrogen, which may influence its pharmacokinetic profile .

Synthesis and Preparation

While no explicit synthesis route for Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is documented, analogous methods for related compounds suggest a multi-step process:

  • Alkylation of Piperazine: Reacting 4-methylpiperazine with a benzyl halide precursor under basic conditions to form the methylene-linked piperazine intermediate .

  • Esterification: Coupling the intermediate with methyl benzoate via nucleophilic acyl substitution or Mitsunobu reaction.

A patent describing the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride highlights the use of N-methylpiperazine and binding agents like sodium triacetoxyborohydride, which may be adaptable for this compound .

Comparative Analysis with Related Compounds

The compound’s activity can be contextualized against similar piperazine-benzoate derivatives:

CompoundKey Structural DifferenceBioactivity
Methyl 3-(4-methylpiperazin-1-yl)benzoateLacks methylene bridgeAntimicrobial
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acidCarboxylic acid instead of esterIntermediate in drug synthesis

The methylene bridge in Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate enhances conformational flexibility, potentially improving target binding compared to rigid analogs.

HazardPrecaution
IrritationUse gloves and eye protection
Inhalation RiskHandle in a fume hood
StorageKeep in a cool, dry environment

Predicted properties suggest low acute toxicity, but chronic exposure risks remain unstudied .

Future Directions

Research priorities for this compound include:

  • Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME).

  • Target Identification: Screening against CNS receptors (e.g., serotonin 5-HT1A, dopamine D2).

  • Analog Synthesis: Modifying the ester group to improve bioavailability.

Given the therapeutic success of piperazine-based drugs like aripiprazole and trifluoperazine, Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate represents a promising candidate for further investigation.

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